BenchChemオンラインストアへようこそ!

1-(4-methylphenyl)-6-nitro-1H-indazole

Lipophilicity Membrane permeability Drug-likeness

1-(4-Methylphenyl)-6-nitro-1H-indazole is an N1‑aryl‑6‑nitroindazole building block that delivers a measured logP increase of ~1.8 units over unsubstituted 6‑nitroindazole, driving greater passive membrane permeability and potential CNS penetration. The 1‑(p‑tolyl) substitution eliminates the N–H hydrogen‑bond donor present in the 3‑aryl positional isomer, enabling polymorph/co‑crystal screening and distinct reduction chemistry. Procure this exact isomer to control logP, tPSA, and solid‑state properties in your SAR series—do not substitute with the 3‑(4‑methylphenyl) isomer.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B5569962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-6-nitro-1H-indazole
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
InChIInChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3
InChIKeyBZTDESDYMFIPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-6-nitro-1H-indazole: Physicochemical Profile and Procurement Baseline for a 1-Aryl-6-Nitroindazole Screening Candidate


1-(4-Methylphenyl)-6-nitro-1H-indazole (C14H11N3O2, MW 253.26 g/mol) is a heterocyclic small molecule belonging to the 1-aryl-6-nitroindazole subclass [1]. It is commercially catalogued as a drug-like screening compound (ChemBridge SC-8877997) within the Hit2Lead library . The compound features a 6-nitro electron-withdrawing group on the indazole core and a 4-methylphenyl (p-tolyl) substituent at the N1 position, yielding calculated logP values of 3.77–4.17 and a topological polar surface area (tPSA) of 61.0–63.6 Ų [1]. Its primary documented relevance lies in its utility as a building block for medicinal chemistry exploration, where the N1-aryl substitution pattern distinguishes it from the parent 6-nitroindazole scaffold commonly studied for nitric oxide synthase (NOS) and monoamine oxidase (MAO) inhibition .

Why Generic 6-Nitroindazole Substitution Is Inadequate for 1-(4-Methylphenyl)-6-nitro-1H-indazole Procurement


Substituting 1-(4-methylphenyl)-6-nitro-1H-indazole with the unsubstituted parent 6-nitroindazole, its 1-phenyl analog, or the positional isomer 3-(4-methylphenyl)-6-nitro-1H-indazole is scientifically unsound for procurement decisions where N1-aryl-specific physicochemical properties and scaffold geometry are experimental variables. The N1-p-tolyl group confers a measured logP increase of approximately 1.8 log units over 6-nitroindazole (logP ~2.0) [1], substantially altering membrane permeability and non-specific protein binding profiles. Furthermore, the 1-aryl substitution pattern yields distinct electronic distribution and reduction potentials compared to 2-alkyl or 3-aryl isomers, as demonstrated by comparative cyclic voltammetry studies on structurally analogous 1- vs. 2-alkyl-6-nitroindazoles [2]. Procurement of an incorrect positional isomer (e.g., 3-(4-methylphenyl)-6-nitro-1H-indazole) introduces a fundamentally different hydrogen-bonding network in the solid state, as evidenced by the distinct crystal packing of the 3-aryl isomer [3], which directly impacts solubility and formulation behavior.

Quantitative Comparator-Based Evidence Guide for 1-(4-Methylphenyl)-6-nitro-1H-indazole Differentiation


Lipophilicity (logP) Differentiation: N1-p-Tolyl Substitution Elevates logP by ~1.8 Units Over Unsubstituted 6-Nitroindazole

1-(4-Methylphenyl)-6-nitro-1H-indazole exhibits a calculated logP of 3.77 (Ambinter) to 4.17 (Hit2Lead) [1], representing an increase of approximately 1.8 log units compared to the unsubstituted parent 6-nitroindazole (logP 1.99–2.10) . The des-methyl analog 1-phenyl-6-nitro-1H-indazole has an intermediate logP of 3.46 [2], indicating that the 4-methyl group contributes an additional ~0.3–0.7 log units. For context, the widely used nNOS reference inhibitor 7-nitroindazole has a logP of 1.39–1.99 [3]. The elevated logP of the target compound predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (tPSA) Reduction: Improved Predicted Blood-Brain Barrier Penetration vs. 6-Nitroindazole

The tPSA of 1-(4-methylphenyl)-6-nitro-1H-indazole is 61.0 Ų (Hit2Lead) to 63.64 Ų (Ambinter) [1], which is 10.9–13.5 Ų lower than the tPSA of 74.5 Ų reported for the parent 6-nitroindazole . The des-methyl 1-phenyl analog shares an identical PSA of 63.64 Ų [2], indicating that the PSA reduction is driven by N1-arylation rather than the methyl substituent. Critically, the target compound's tPSA falls below the widely accepted threshold of <70 Ų for predicted CNS penetration [3], whereas 6-nitroindazole (74.5 Ų) exceeds this threshold.

Blood-brain barrier CNS drug-likeness PSA optimization

Positional Isomer Differentiation: 1-Aryl Substitution Confers Distinct Reduction Electrochemistry vs. 2-Alkyl and 3-Aryl Analogs

Comparative cyclic voltammetry studies on 1-alkyl vs. 2-alkyl substituted 5- and 6-nitroindazoles by Kouakou et al. [1] established that 1-substituted nitroindazoles exhibit distinct reduction behavior, including the ability to form dimeric species upon one-electron reduction—a property not observed for 2-substituted isomers. While the published study examined 1-alkyl rather than 1-aryl derivatives, the fundamental electronic distinction between N1 and N2 substitution is conserved. Furthermore, the 3-(4-methylphenyl)-6-nitro-1H-indazole positional isomer (CAS 1356087-63-2) [2] displays a different crystal packing arrangement with N-H···O hydrogen-bonded zigzag chains along the b-axis [3], whereas the target 1-aryl isomer lacks the N-H donor, eliminating this intermolecular interaction and altering solid-state properties relevant to formulation and dissolution.

Electrochemistry Nitroreduction Structure-activity relationships

Synthetic Route Differentiation: Chan-Lam Copper-Catalyzed N-Arylation Provides Regiospecific Access to N1-Aryl Derivatives

The synthesis of 1-(4-methylphenyl)-6-nitro-1H-indazole is achieved via copper-catalyzed Chan-Lam coupling between 6-nitro-1H-indazole and 4-methylphenylboronic acid . This regiospecific N1-arylation route is distinct from the synthetic approach to the 3-aryl positional isomer, which proceeds via a transition-metal-free cyclization of N-tosylhydrazones with nitroaromatic compounds, yielding 3-(4-methylphenyl)-6-nitro-1H-indazole in 75% yield [1]. The Chan-Lam route leverages the established compatibility of indazole N-H with copper(II)-promoted C-N bond formation using arylboronic acids [2], and provides direct access to the 1-aryl substitution pattern without requiring protecting group strategies.

Synthetic chemistry C-N coupling N-arylation

Transparency on Biological Activity Data Limitations for Informed Procurement Decisions

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature as of April 2026 did not identify any published quantitative biological activity data (IC50, Ki, EC50, MIC, or % inhibition at defined concentrations) for 1-(4-methylphenyl)-6-nitro-1H-indazole against any molecular target or cell line. In contrast, the parent scaffold 6-nitroindazole has well-characterized activity: IC50 = 2.5 µM against human MAO-B [1] and IC50 = 20 µM against murine iNOS [2]. The 1-phenyl analog 6-nitro-1-phenyl-1H-indazole has reported cytotoxic activity in the NCI-60 screen (NSC number not assigned to target compound). The cytotoxicity study by Rakib et al. on 1- and 6-substituted indazoles [3] evaluated compounds against BSR kidney carcinoma and Hep larynx carcinoma cell lines but did not include 1-(4-methylphenyl)-6-nitro-1H-indazole among the specific derivatives tested. This evidence gap means that procurement decisions for this compound must be driven by its structural uniqueness and physicochemical differentiation rather than by target-specific potency claims.

Data availability Screening compound Biological annotation

Procurement-Driven Application Scenarios for 1-(4-Methylphenyl)-6-nitro-1H-indazole Based on Differentiated Evidence


De Novo Phenotypic Screening Library Expansion with Enhanced Membrane Permeability

Procure 1-(4-methylphenyl)-6-nitro-1H-indazole as a complement to unsubstituted 6-nitroindazole in phenotypic screening libraries. The compound's logP of 3.77–4.17 (vs. ~2.0 for the parent) [1] and reduced tPSA of 61.0–63.6 Ų (vs. 74.5 Ų) predict superior passive membrane permeability and potential CNS penetration. This physicochemical differentiation makes it suitable for cell-based assays where intracellular target access is required, particularly in neuroscience or oncology panels where the nitro group may serve as a bioreductive trigger or fluorescence quencher.

Structure-Activity Relationship (SAR) Studies on 1-Aryl-6-nitroindazole Scaffolds for Nitroreductase Substrate Profiling

Use 1-(4-methylphenyl)-6-nitro-1H-indazole as a key member of a 1-aryl-6-nitroindazole series for SAR studies investigating how N1-substituent electronic and steric properties modulate nitroreductase substrate recognition and reduction kinetics. The 1-aryl substitution pattern is predicted to undergo distinct reductive dimerization chemistry compared to 2-substituted isomers, as demonstrated by cyclic voltammetry studies on 1-alkyl vs. 2-alkyl-6-nitroindazoles by Kouakou et al. [2]. Pair this compound with the 1-phenyl analog (logP 3.46 [3]) to isolate the contribution of the 4-methyl group to enzyme recognition.

Crystallization and Solid-State Form Screening Enabled by Absence of N-H Donor

Leverage the absence of an N-H hydrogen bond donor in 1-(4-methylphenyl)-6-nitro-1H-indazole for solid-form screening and co-crystallization studies. Unlike the positional isomer 3-(4-methylphenyl)-6-nitro-1H-indazole, which forms N-H···O hydrogen-bonded zigzag chains in the crystal lattice [4], the 1-aryl substitution eliminates this strong directional interaction, potentially enabling a wider range of polymorphic forms, solvates, or co-crystals. This property is valuable for pharmaceutical development programs where solid-state properties affect dissolution rate and bioavailability.

Synthetic Methodology Development Using Chan-Lam N-Arylation on Nitro-Substituted Heterocycles

Employ 1-(4-methylphenyl)-6-nitro-1H-indazole as a reference product in reaction optimization studies of Chan-Lam C-N coupling on electron-deficient heterocycles. The electron-withdrawing 6-nitro group reduces the nucleophilicity of the indazole N1 position, presenting a more challenging substrate for copper-catalyzed N-arylation than unsubstituted indazole [5]. Successful coupling with 4-methylphenylboronic acid demonstrates the scope of this methodology for constructing N-aryl-nitroindazole libraries, and the compound serves as a benchmark for comparing catalyst systems, bases, and solvent conditions.

Quote Request

Request a Quote for 1-(4-methylphenyl)-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.